molecular formula C10H12N2 B12572859 6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-

6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-

Cat. No.: B12572859
M. Wt: 160.22 g/mol
InChI Key: CKHJSFLWOXDCDE-UHFFFAOYSA-N
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Description

6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-pyridinedicarboxylic acid dimethyl ester with glutaric acid dimethyl ester in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like toluene, and the mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- involves its interaction with specific molecular targets. For instance, as a CGRP antagonist, it binds to CGRP receptors, inhibiting the action of CGRP and thereby reducing migraine symptoms. The pathways involved include modulation of neurotransmitter release and vascular tone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- is unique due to its specific stereochemistry and the presence of an imino group, which imparts distinct chemical and biological properties. Its ability to act as a CGRP antagonist makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene

InChI

InChI=1S/C10H12N2/c1-2-10-9-6-11-4-3-7(9)5-8(1)12-10/h3-4,6,8,10,12H,1-2,5H2

InChI Key

CKHJSFLWOXDCDE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=C(CC1N2)C=CN=C3

Origin of Product

United States

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